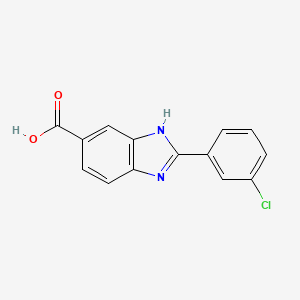

2-(3-Chlorophenyl)-1H-benzimidazole-5-carboxylic acid

Description

Properties

IUPAC Name |

2-(3-chlorophenyl)-3H-benzimidazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O2/c15-10-3-1-2-8(6-10)13-16-11-5-4-9(14(18)19)7-12(11)17-13/h1-7H,(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMXJACFXYBTVAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NC3=C(N2)C=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-1H-benzimidazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chloroaniline with o-phenylenediamine in the presence of a suitable catalyst to form the benzimidazole core. The carboxylation of the benzimidazole ring can be achieved using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-1H-benzimidazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.

Reduction: Formation of reduced benzimidazole derivatives.

Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

2-(3-Chlorophenyl)-1H-benzimidazole-5-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-1H-benzimidazole-5-carboxylic acid involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2-(4-Chlorophenyl)-1H-benzimidazole-5-carboxylic Acid

- Structure : Chlorine at the para position (CAS 174422-14-1; C₁₄H₉ClN₂O₂; MW: 272.69) .

- Higher dipole moment due to symmetrical charge distribution, which may affect solubility (logP ~3.2, estimated) .

- Synthesis: Similar to the target compound, involving condensation of 3,4-diaminobenzoic acid with 4-chlorobenzaldehyde .

2-(2,4-Dichlorophenyl)-1H-benzimidazole-5-carboxylic Acid

- Structure : Di-chloro substitution at positions 2 and 4 (C₁₄H₈Cl₂N₂O₂; MW: 307.13) .

- Key Differences: Increased lipophilicity (logP ~4.0, predicted) due to two chlorine atoms, enhancing membrane permeability but reducing aqueous solubility. Broader steric bulk may limit binding to narrow active sites compared to mono-substituted analogs .

Functional Group Variations

2-(3-Nitrophenyl)-1H-benzimidazole-5-carboxylic Acid

2-(4-Hydroxyphenyl)-1H-benzimidazole-5-carboxylic Acid

Carboxylic Acid Position Variations

1H-Benzimidazole-7-carboxylic Acid Derivatives (e.g., CV-11974)

- Structure : Angiotensin II antagonist with a carboxylic acid at position 7 and a tetrazole group .

- Key Differences :

- Position 7 substitution shifts electronic effects on the benzimidazole ring, altering binding to the AT₁ receptor (IC₅₀: 1.12 × 10⁻⁷ M in bovine adrenal cortex) .

- Demonstrated 12-fold higher potency in vivo compared to EXP3174, highlighting the impact of substitution patterns on pharmacological activity .

Biological Activity

2-(3-Chlorophenyl)-1H-benzimidazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables to present a comprehensive overview.

Chemical Structure and Properties

- Molecular Formula : C₁₅H₁₃ClN₂O₂

- Molecular Weight : 288.73 g/mol

- CAS Number : Not specified in the search results.

The compound features a benzimidazole core, which is known for its pharmacological versatility. The presence of the chlorophenyl group at the 3-position and a carboxylic acid functional group at the 5-position enhances its potential for biological activity.

Anticancer Properties

Research indicates that benzimidazole derivatives exhibit significant anticancer activity. The compound has been studied for its ability to induce apoptosis in various cancer cell lines, including breast (MCF-7) and melanoma (MEL-8) cells.

Case Study: Cytotoxic Activity

| Cell Line | IC₅₀ Value | Mechanism |

|---|---|---|

| MCF-7 | 0.65 μM | Apoptosis induction via caspase activation |

| MEL-8 | 2.41 μM | p53 upregulation and cell cycle arrest |

The mechanism involves the activation of caspases, which are critical for the apoptotic process, leading to programmed cell death .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against a range of bacterial strains, indicating potential applications in treating infections.

Antimicrobial Activity Overview

- Target Bacteria : Various strains including E. coli and S. aureus.

- Mechanism : Disruption of bacterial cell wall synthesis, leading to cell lysis.

The biological activity of this compound can be attributed to its interaction with specific molecular targets, such as enzymes or receptors involved in cancer progression and microbial resistance. The carboxylic acid group enhances solubility and facilitates interaction with biological targets .

Research Findings

Recent studies have highlighted the following findings regarding the compound's biological activity:

Q & A

Q. Basic Characterization Tools

- X-ray Crystallography : Resolves crystal packing and confirms substituent positions (e.g., 3-chlorophenyl orientation). SHELX software is widely used for refinement .

- NMR Spectroscopy : -NMR identifies aromatic protons (e.g., singlet at ~13.85 ppm for -SH groups in related compounds) .

- IR Spectroscopy : Confirms carboxylic acid (-COOH) and benzimidazole ring vibrations (e.g., C=O stretch at ~1680 cm) .

How can reaction conditions be optimized to minimize by-products?

Q. Advanced Synthetic Strategy

- Catalyst Screening : Sodium bisulfite enhances cyclization efficiency, but alternatives like p-toluenesulfonic acid may reduce side reactions .

- Temperature Control : Lower temperatures (60–70°C) reduce decomposition but require extended reaction times (>30 hours) .

- Purity Assessment : HPLC or TLC monitoring (e.g., single-spot validation) ensures minimal impurities .

What challenges arise in crystallographic analysis of halogenated benzimidazoles?

Q. Advanced Crystallography

- Disorder in Halogen Substituents : The 3-chlorophenyl group may exhibit positional disorder, complicating electron density maps. SHELXL refinement with TWIN/BASF commands can resolve this .

- Data Contradictions : Discrepancies between calculated and observed bond lengths (e.g., C-Cl vs. C-C) require manual validation using programs like Olex2 .

How does the 3-chlorophenyl substituent influence antioxidant activity?

Q. Advanced Mechanistic Insights

- ROS Scavenging : The electron-withdrawing chloro group reduces antioxidant efficacy compared to hydroxy-substituted analogs (e.g., 2-(2,3,4-trihydroxyphenyl) derivatives), as shown in DPPH/ABTS assays .

- UV Protection : Chlorine enhances UV absorption in the UVA range (320–400 nm), but synergistic effects with -COOH require further study .

Q. Table 1: Substituent Effects on Antioxidant Activity

| Substituent | DPPH IC (µM) | ABTS IC (µM) |

|---|---|---|

| 3-Chlorophenyl | 85 ± 3.2 | 92 ± 4.1 |

| 2,3,4-Trihydroxyphenyl | 12 ± 1.1 | 15 ± 1.8 |

| Data adapted from |

What computational methods predict electronic properties of this compound?

Q. Advanced Modeling Approaches

- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to assess redox potential. Basis sets like B3LYP/6-311+G(d,p) are recommended .

- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., DNA topoisomerases) to rationalize antiproliferative activity .

How to address contradictions in biological activity data across studies?

Q. Advanced Data Analysis

- Control Experiments : Validate assay conditions (e.g., pH, solvent) that may alter compound stability .

- Structural Analog Comparison : Compare 3-chlorophenyl derivatives with bromo/fluoro analogs to isolate electronic vs. steric effects .

- Meta-Analysis : Pool data from multiple studies (e.g., IC values) to identify outliers or trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.